3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C15H11ClFN3O3S1. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide. However, the synthesis of similar compounds often involves the reaction of appropriate aromatic amines with sulfonyl chlorides or sulfonic acids.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, I couldn’t find specific information on the molecular structure of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide. The reactivity of this compound would likely depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is reported to be 367.781.Scientific Research Applications
- Medical Research
- Summary of Application : In medical research, 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has been studied for its potential role in drug development.
- Results or Outcomes : Clinical trials have shown promising results in the treatment of certain cancers and inflammatory disorders.
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Chemical Synthesis
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Catalytic Protodeboronation
- Summary of Application : In a study published in Chemical Science, a compound similar to 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide was used in the catalytic protodeboronation of pinacol boronic esters .
- Methods of Application : The study reported the use of a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
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Formal Total Synthesis
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Drug Development
- Summary of Application : In medical research, the compound has been studied for its potential role in drug development.
- Results or Outcomes : Clinical trials have shown promising results in the treatment of certain cancers and inflammatory disorders.
Safety And Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. Unfortunately, I couldn’t find specific information on the safety and hazards of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide.
Future Directions
The future directions for research on a compound depend on its potential applications. Given the lack of specific information on 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, it’s difficult to predict future directions. However, it could be of interest in the development of new pharmaceuticals or materials, given its complex structure.
Please note that this information is based on the limited data available and may not be completely accurate or comprehensive. For more detailed information, further research and experimental studies would be needed.
properties
IUPAC Name |
3-chloro-4-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S/c16-11-8-10(3-4-12(11)17)24(21,22)20-9-13-15(19-6-5-18-13)14-2-1-7-23-14/h1-8,20H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJQPEUHUYAOSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide |
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